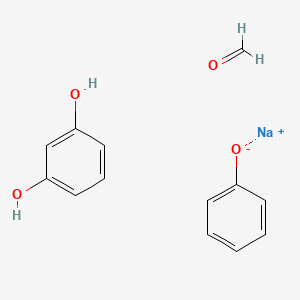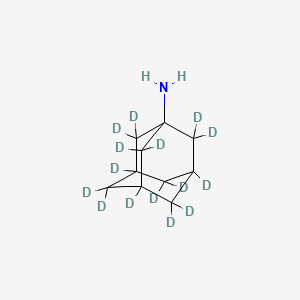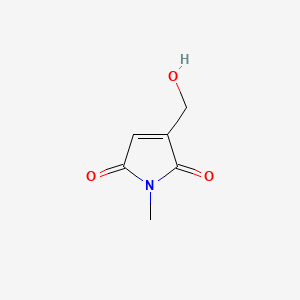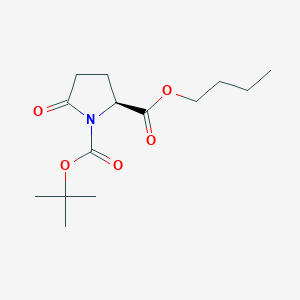
Phenol-resorcinol-formaldehyde resin, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol-resorcinol-formaldehyde resin, sodium salt is a synthetic polymer derived from the reaction of phenol, resorcinol, and formaldehyde in the presence of sodium hydroxide. This compound is known for its high mechanical strength, water resistance, and adhesive properties, making it valuable in various industrial applications, particularly in the production of wood adhesives and laminates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenol-resorcinol-formaldehyde resin, sodium salt typically involves a base-catalyzed condensation reaction. The process begins with the reaction of phenol and resorcinol with formaldehyde in the presence of sodium hydroxide. The reaction proceeds through the formation of hydroxymethyl derivatives, which further condense to form the resin. The reaction conditions, such as temperature and pH, are carefully controlled to ensure optimal polymerization .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired resin properties. The final product is then purified and processed into various forms, such as powders or solutions, for different applications .
Análisis De Reacciones Químicas
Types of Reactions: Phenol-resorcinol-formaldehyde resin, sodium salt undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involves the condensation of phenol, resorcinol, and formaldehyde to form the resin.
Oxidation and Reduction: The resin can undergo oxidation and reduction reactions, although these are less common in industrial applications.
Substitution Reactions: The hydroxyl groups in the resin can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Condensation: Sodium hydroxide is commonly used as a catalyst in the condensation reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various alkylating agents can be employed for substitution reactions.
Major Products: The major product of the condensation reaction is the phenol-resorcinol-formaldehyde resin, which can further react to form cross-linked structures, enhancing its mechanical properties .
Aplicaciones Científicas De Investigación
Phenol-resorcinol-formaldehyde resin, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of bio-compatible adhesives and coatings.
Medicine: Investigated for its potential use in medical adhesives and drug delivery systems.
Mecanismo De Acción
The mechanism of action of phenol-resorcinol-formaldehyde resin, sodium salt involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial stages of the reaction further react to form methylene and ether bridges, resulting in a rigid and stable polymer structure. This cross-linking enhances the mechanical strength and water resistance of the resin .
Comparación Con Compuestos Similares
Phenol-formaldehyde resin: Similar in structure but lacks the additional hydroxyl groups from resorcinol, resulting in different mechanical properties.
Resorcinol-formaldehyde resin: Contains resorcinol but lacks phenol, leading to variations in adhesive properties.
Phenol-urea-formaldehyde resin: Incorporates urea, which affects the curing process and final properties of the resin
Uniqueness: Phenol-resorcinol-formaldehyde resin, sodium salt is unique due to the presence of both phenol and resorcinol, which contribute to its superior adhesive properties and water resistance. The sodium salt form enhances its solubility and ease of processing in various applications .
Propiedades
Número CAS |
147977-83-1 |
|---|---|
Fórmula molecular |
C13H13NaO4 |
Peso molecular |
256.233 |
Nombre IUPAC |
sodium;benzene-1,3-diol;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O2.C6H6O.CH2O.Na/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-2;/h1-4,7-8H;1-5,7H;1H2;/q;;;+1/p-1 |
Clave InChI |
KOQCXIUGALKHMU-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC(=CC(=C1)O)O.[Na+] |
Sinónimos |
Formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)




